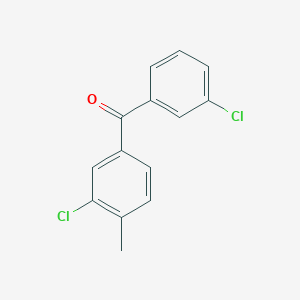

3,3'-Dichloro-4'-methylbenzophenone

Descripción

Overview of the Benzophenone (B1666685) Core Structure and its Chemical Versatility

Benzophenone, with the chemical formula (C₆H₅)₂CO, serves as the fundamental structural unit for a vast array of derivatives. consensus.app It consists of a central carbonyl group bonded to two phenyl rings. This diarylketone structure imparts significant chemical versatility, making it a valuable building block in organic synthesis. sigmaaldrich.com The presence of the two aromatic rings and the carbonyl group allows for a variety of chemical transformations, including electrophilic aromatic substitution on the rings and reactions at the carbonyl center. consensus.app The unique photochemical properties of the benzophenone core, particularly its ability to act as a photosensitizer, have led to its widespread use in applications such as photoinitiators in polymerization processes. researchgate.net

Contextualization of 3,3'-Dichloro-4'-methylbenzophenone within Benzophenone Research

Within the extensive family of substituted benzophenones, this compound represents a specific substitution pattern with two chlorine atoms and one methyl group on the phenyl rings. This particular arrangement of substituents is expected to confer a unique combination of steric and electronic effects, making it a subject of interest for synthetic chemists and material scientists. The study of such specifically substituted benzophenones contributes to a deeper understanding of structure-property relationships within this class of compounds. Research on this and similar molecules helps to build a comprehensive library of knowledge that can be used to predict the properties and potential applications of other novel benzophenone derivatives.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-chloro-4-methylphenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTWWINBVFITDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dichloro 4 Methylbenzophenone

Strategic Approaches to Carbon-Carbon Bond Formation

The construction of the diaryl ketone core is the cornerstone of synthesizing 3,3'-Dichloro-4'-methylbenzophenone. Several classical and modern catalytic methods can be adapted for this purpose, each with its own set of advantages and challenges in terms of yield, selectivity, and substrate scope.

Friedel-Crafts Acylation Routes and Catalysis Optimization

Friedel-Crafts acylation remains a fundamental and widely employed method for the synthesis of aryl ketones. chemguide.co.ukresearchgate.net In the context of this compound, a plausible route involves the reaction of 3-chlorobenzoyl chloride with 4-chlorotoluene (B122035). The selection of an appropriate Lewis acid catalyst is paramount to the success of this reaction.

A typical procedure would involve the careful addition of 3-chlorobenzoyl chloride to a mixture of 4-chlorotoluene and a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), often in a suitable inert solvent. chemguide.co.ukwikipedia.org The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring of 4-chlorotoluene. The directing effects of the methyl and chloro substituents on the toluene (B28343) ring will influence the regioselectivity of the acylation. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The interplay of these electronic and steric effects is crucial in determining the final product distribution.

Optimization of the catalytic system is key to maximizing the yield of the desired product. While AlCl₃ is a traditional and potent catalyst, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions or different selectivity profiles. researchgate.netbeilstein-journals.org The choice of solvent can also significantly impact the reaction, with common options including dichloromethane (B109758), carbon disulfide, and nitrobenzene.

For instance, the synthesis of the related 4,4'-dichlorobenzophenone (B107185) is achieved by the acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride using an aluminum chloride catalyst. wikipedia.org Similarly, 4-methylbenzophenone (B132839) can be synthesized via the Friedel-Crafts acylation of toluene with benzoyl chloride. oregonstate.edu These examples underscore the general applicability of the Friedel-Crafts acylation in preparing substituted benzophenones. A synthesis of 3-methoxy-4'-methylbenzophenone (B17861) using m-anisoyl chloride and toluene with an AlCl₃ catalyst proceeds with a quantitative yield, highlighting the efficiency of this method under optimized conditions. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Chlorobenzoyl chloride | 4-Chlorotoluene | AlCl₃ | This compound | (Hypothetical) |

| 4-Chlorobenzoyl chloride | Chlorobenzene | AlCl₃ | 4,4'-Dichlorobenzophenone | wikipedia.org |

| Benzoyl chloride | Toluene | AlCl₃ | 4-Methylbenzophenone | oregonstate.edu |

| m-Anisoyl chloride | Toluene | AlCl₃ | 3-Methoxy-4'-methylbenzophenone | chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Reactions for Diarylmethanone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative to traditional methods like Friedel-Crafts acylation. acs.orgresearchgate.net These reactions often proceed under milder conditions and exhibit high functional group tolerance.

One such approach is the Suzuki-Miyaura coupling, which could theoretically be adapted for the synthesis of this compound. This would involve the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For example, the coupling of 3-chloro-4-methylphenylboronic acid with 1-bromo-3-chlorobenzene (B44181) could yield the target molecule.

Recent advancements have also led to the development of palladium-catalyzed carbonylative cross-coupling reactions. nih.gov These methods introduce a carbonyl group from carbon monoxide (CO) gas or a CO surrogate during the coupling process. For instance, a palladium-catalyzed reaction between an aryl halide and an organometallic reagent in the presence of CO can produce a diaryl ketone.

Furthermore, palladium-catalyzed C-H activation has become an increasingly attractive strategy for the synthesis of diaryl ketones from readily available aldehydes and aryl halides. acs.orgelsevierpure.com This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. The use of picolinamide (B142947) ligands has been shown to be crucial for the success of these transformations. acs.orgelsevierpure.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reference |

| 3-Chloro-4-methylphenylboronic acid | 1-Bromo-3-chlorobenzene | Pd catalyst + Base | This compound | (Hypothetical) |

| Aldehyde | Aryl Halide | Palladium/picolinamide | Diaryl ketone | acs.orgelsevierpure.com |

| Iodoarene | Arylboronic acid | Palladium catalyst | Diaryl ketone | rsc.org |

| Arene | Arylboronic acid | Palladium catalyst | Diaryl ketone | nih.gov |

Grignard Reagent Based Synthetic Pathways to Substituted Benzophenones

Grignard reagents are highly reactive organometallic compounds that are excellent nucleophiles, making them well-suited for the synthesis of ketones. libretexts.orgumkc.edu The synthesis of this compound using a Grignard-based approach would typically involve two main steps: the formation of a Grignard reagent and its subsequent reaction with an appropriate electrophile.

A potential pathway would be the preparation of a Grignard reagent from 1-bromo-3-chlorobenzene by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). umkc.edu This Grignard reagent, 3-chlorophenylmagnesium bromide, could then be reacted with 3-chloro-4-methylbenzoyl chloride. The initial product would be a tertiary alcohol, which upon workup and oxidation, would yield the desired ketone.

Alternatively, the Grignard reagent could be prepared from 4-bromo-2-chlorotoluene. This reagent would then be reacted with 3-chlorobenzaldehyde. The resulting secondary alcohol can then be oxidized to the target benzophenone (B1666685). A patent describes a general method for preparing substituted benzophenones by reacting a Grignard reagent with an intermediate compound to form a benzhydrol structure, which is then oxidized to the benzophenone. patsnap.com

It is important to note that Grignard reactions are sensitive to moisture and require anhydrous conditions for optimal performance. libretexts.orgumkc.edu Side reactions, such as the formation of biphenyl (B1667301) coupling products, can also occur, particularly at higher temperatures. libretexts.org

| Grignard Reagent | Electrophile | Intermediate | Product | Reference |

| 3-Chlorophenylmagnesium bromide | 3-Chloro-4-methylbenzoyl chloride | Tertiary alkoxide | This compound | (Hypothetical) |

| (From 4-bromo-2-chlorotoluene) | 3-Chlorobenzaldehyde | Secondary alcohol | This compound | (Hypothetical) |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | - | libretexts.orgumkc.edu |

Targeted Functional Group Transformations and Regioselectivity

In addition to building the carbon skeleton, the synthesis of this compound may also be approached through the modification of a pre-existing benzophenone core. This involves the selective introduction of chloro and methyl groups onto the aromatic rings.

Selective Halogenation Procedures for Benzophenone Derivatives

The direct chlorination of 4'-methylbenzophenone presents a challenge in achieving the desired 3,3'-dichloro substitution pattern. Electrophilic aromatic substitution reactions, such as chlorination, are governed by the directing effects of the substituents already present on the aromatic rings. In 4'-methylbenzophenone, the phenyl ring is deactivated by the carbonyl group, which directs incoming electrophiles to the meta position. The tolyl ring, however, is activated by the methyl group (an ortho-, para-director) and deactivated by the carbonyl group.

Achieving selective chlorination at the 3 and 3' positions would likely require a multi-step process or the use of specific catalysts and reaction conditions to override the inherent directing effects. The transformation of benzophenone-4 (BP-4) in the presence of free chlorine has been studied, revealing that chlorine substitution can occur, leading to mono-, di-, and tri-chlorinated analogs. nih.govnih.gov While this demonstrates the feasibility of chlorinating a benzophenone structure, controlling the regioselectivity remains a significant synthetic hurdle.

Methylation Strategies for Aromatic Scaffolds

Introducing a methyl group onto a dichlorobenzophenone scaffold, such as 3,3'-dichlorobenzophenone, is another potential synthetic route. The Friedel-Crafts alkylation reaction is a classic method for attaching alkyl groups to aromatic rings. However, this reaction is often plagued by issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of products.

A more controlled approach might involve a cross-coupling reaction. For instance, a palladium-catalyzed Suzuki or Negishi coupling of 3,3'-dichloro-4'-bromobenzophenone with a methyl-containing organometallic reagent could selectively introduce the methyl group at the desired position.

It is also worth noting that S-adenosylmethionine (SAM) is a biological methylating agent involved in processes like DNA methylation. nih.gov While not a standard synthetic laboratory technique for this type of transformation, it highlights the diverse strategies nature employs for methylation.

Multi-Step Synthesis Design and Reaction Sequence Optimization

The most direct and industrially scalable approach to synthesizing this compound involves a multi-step sequence centered around a Friedel-Crafts acylation reaction. A plausible and efficient synthetic route is the acylation of p-chlorotoluene with 3-chlorobenzoyl chloride. This strategy places the methyl and one of the chloro substituents on one ring and the second chloro substituent on the other ring in a single, convergent step.

Step 1: Preparation of 3-Chlorobenzoyl Chloride

The synthesis begins with the conversion of 3-chlorobenzoic acid to its more reactive acid chloride derivative. This is a standard transformation often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction: 3-Chlorobenzoic acid + Thionyl chloride → 3-Chlorobenzoyl chloride + SO₂ + HCl

This reaction is typically carried out in an inert solvent, and the progress can be monitored by the cessation of gas evolution.

Step 2: Friedel-Crafts Acylation

The core of the synthesis is the Friedel-Crafts acylation of p-chlorotoluene with the prepared 3-chlorobenzoyl chloride. This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). wikipedia.orgchemguide.co.uk The electrophilic acylium ion, generated from the interaction of 3-chlorobenzoyl chloride and AlCl₃, attacks the electron-rich p-chlorotoluene ring.

Reaction: p-Chlorotoluene + 3-Chlorobenzoyl chloride --(AlCl₃)--> this compound + HCl

The substitution on the p-chlorotoluene ring is directed by the existing methyl and chloro groups. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The acylation is expected to occur predominantly at the position ortho to the activating methyl group and meta to the deactivating chloro group, yielding the desired this compound isomer.

Reaction Sequence Optimization

Optimizing the reaction sequence is crucial for maximizing the yield and purity of the final product. Key parameters that require careful control include the choice of catalyst, solvent, reaction temperature, and reaction time.

| Parameter | Condition | Rationale |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | AlCl₃ is a strong and common catalyst for Friedel-Crafts acylation. wikipedia.orgbeilstein-journals.org FeCl₃ can be a milder and more environmentally friendly alternative. researchgate.net |

| Solvent | Dichloromethane, 1,2-dichloroethane, carbon disulfide | These solvents are inert under the reaction conditions and can dissolve the reactants and catalyst complex. google.com |

| Temperature | 0°C to room temperature | The initial mixing is often done at a lower temperature to control the exothermic reaction, followed by warming to complete the reaction. chemguide.co.uk |

| Reactant Stoichiometry | Slight excess of the acylating agent and Lewis acid | A slight excess can help drive the reaction to completion, but a large excess of the catalyst can lead to side reactions and purification challenges. |

| Reaction Time | 2-10 hours | The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. google.com |

This table presents hypothetical yet representative data for the optimization of a Friedel-Crafts acylation reaction.

Isolation and Purification Techniques in the Synthesis of this compound

Following the completion of the Friedel-Crafts acylation, a series of work-up and purification steps are necessary to isolate the this compound from the reaction mixture, which contains the product, unreacted starting materials, the catalyst, and by-products.

The initial work-up typically involves quenching the reaction by carefully adding the reaction mixture to ice-cold dilute hydrochloric acid. This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase. The organic product is then extracted into an immiscible organic solvent, such as dichloromethane or ethyl acetate. The organic layer is subsequently washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.com

Purification Techniques

| Technique | Description | Typical Conditions |

| Recrystallization | This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the pure product crystallizes out, leaving impurities in the solvent. | Solvents: Ethanol (B145695), isopropanol, or a mixture of hexane (B92381) and ethyl acetate. Recrystallization from ethanol has been reported for similar dichlorobenzophenones. google.com |

| Column Chromatography | For a higher degree of purity or for separating isomeric by-products, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is passed through the column to separate the components based on their polarity. | Stationary Phase: Silica gel. Eluent: A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is often effective for benzophenone derivatives. chemicalbook.com |

| Thin Layer Chromatography (TLC) | TLC is an analytical technique used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. It provides a quick assessment of the purity of the fractions collected during chromatography. | Stationary Phase: Silica gel plate. Mobile Phase: Same as the eluent for column chromatography. |

This table outlines common purification techniques applicable to this compound based on methods used for analogous compounds.

The final, purified this compound is typically a crystalline solid. Its identity and purity are confirmed using various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). google.comnist.gov

Photochemistry and Photophysical Phenomena of 3,3 Dichloro 4 Methylbenzophenone

Electronic Excited State Characterization

The electronic behavior of 3,3'-Dichloro-4'-methylbenzophenone upon absorption of light is governed by the promotion of electrons to higher energy orbitals, leading to the formation of short-lived, high-energy species known as excited states.

Singlet and Triplet State Manifolds and Energy Level Determination

Upon absorption of a photon, the molecule is elevated from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are characterized by a rapid and highly efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to the lower-energy triplet state (T₁). nih.gov This process is a cornerstone of benzophenone (B1666685) photochemistry, making the triplet state the primary photoactive species.

Table 1: Estimated Electronic State Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| S₁ State Energy | ~72-74 kcal/mol | Analogy with benzophenone and substituted benzophenones. |

| T₁ State Energy | ~67-69 kcal/mol | Analogy with 4,4'-dichlorobenzophenone (B107185). |

| Intersystem Crossing (S₁ → T₁) Rate | Very Fast (>10¹⁰ s⁻¹) | General characteristic of benzophenones. nih.gov |

Analysis of n-π* and π-π* Electronic Transitions

The absorption spectrum of benzophenones in the near-UV region is dominated by two types of electronic transitions: n-π* and π-π*. libretexts.org

The n-π transition* involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. libretexts.org This transition is typically of lower energy and is formally forbidden by symmetry, resulting in a weak absorption band at longer wavelengths (around 330-380 nm for benzophenone). nih.gov

The π-π transition* corresponds to the excitation of an electron from a bonding π orbital of the aromatic rings and the carbonyl group to an anti-bonding π* orbital. This transition is symmetry-allowed and gives rise to a strong absorption band at shorter wavelengths (around 250 nm for benzophenone). libretexts.org

The relative energies of the n-π* and π-π* triplet states are critical in determining the photoreactivity. In non-polar solvents, the lowest triplet state of benzophenone is typically of n-π* character. This (n,π) triplet state behaves like an alkoxyl radical and is highly reactive in hydrogen abstraction reactions. In polar solvents, the energy of the π-π state can be lowered relative to the n-π* state. If the lowest triplet state acquires more π-π* character, its reactivity in hydrogen abstraction is generally reduced. For this compound, the presence of electron-withdrawing chlorine atoms and an electron-donating methyl group can subtly influence the energies of these transitions.

Photoreactivity Mechanisms and Pathways

The triplet state of this compound is the launching point for a variety of photochemical reactions.

Photochemical Reduction Processes and Benzopinacol Formation

A hallmark reaction of benzophenones with an accessible (n,π*) triplet state is their photoreduction in the presence of a hydrogen donor, leading to the formation of a benzopinacol. bgsu.edu The process is initiated by the abstraction of a hydrogen atom by the excited triplet ketone from a suitable donor (e.g., an alcohol or an alkane). youtube.com

This generates a ketyl radical and a radical derived from the hydrogen donor. Two ketyl radicals then dimerize to form the corresponding benzopinacol. For this compound, the expected product would be 3,3',3'',3''-tetrachloro-4',4''-dimethylbenzopinacol.

Reaction Scheme for Photochemical Reduction:

Excitation and Intersystem Crossing: (C₁₄H₁₀Cl₂O) + hν → ¹(C₁₄H₁₀Cl₂O)* → ³(C₁₄H₁₀Cl₂O)*

Hydrogen Abstraction: ³(C₁₄H₁₀Cl₂O)* + R-H → (C₁₄H₁₁Cl₂O)• + R•

Dimerization: 2 (C₁₄H₁₁Cl₂O)• → (C₂₈H₂₂Cl₄O₂)

The efficiency of this process is dependent on the nature of the hydrogen donor and the character of the lowest triplet state.

Photooxidation Reactions and Product Elucidation

In the presence of oxygen, photoexcited benzophenones can participate in photooxidation reactions. The triplet state of the benzophenone can be quenched by molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive species capable of oxidizing various substrates. bohrium.com

Alternatively, the excited ketone can directly react with a substrate via electron or hydrogen atom transfer, initiating an oxidation cascade. For halogenated compounds, there is also the possibility of the excited state oxidizing halide ions in aqueous environments, generating reactive halogen radicals. pnas.org While specific studies on the photooxidation of this compound are lacking, it is plausible that in the presence of suitable substrates and oxygen, it could sensitize their oxidation. In aqueous solutions containing chlorine, advanced oxidation processes can lead to the degradation of benzophenone derivatives, forming various by-products. nih.gov

Photoinduced Isomerization and Rearrangement Mechanisms

While less common for benzophenones compared to other classes of organic compounds like azobenzenes, photoinduced isomerizations can occur under certain conditions. rsc.org For some substituted benzophenones, particularly those with specific ortho substituents, photochemical rearrangements such as the Norrish Type II reaction can be observed if a suitable gamma-hydrogen is available. However, given the structure of this compound, this specific pathway is unlikely.

It is important to note that the presence of the dichloro-substitution pattern could potentially lead to photochemical reactions involving the carbon-chlorine bonds, such as reductive dehalogenation, although this is generally a less favored pathway compared to the primary photoreduction of the carbonyl group.

Investigation of Photochemical Deuterium (B1214612) Exchange Reactions in Acidic Media

The photochemical behavior of substituted benzophenones in acidic aqueous solutions can lead to interesting and specific chemical transformations. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into structurally similar compounds, such as 3-methylbenzophenone (B1359932).

Research on 3-methylbenzophenone has shown that photolysis in an acidic deuterium oxide (D₂O) environment results in the "activation" of the meta-methyl group, leading to a photochemical deuterium exchange. nih.gov This reaction is noteworthy because it does not proceed in neutral aqueous solutions or in deuterated organic solvents like acetonitrile-d₃. The quantum yield for this exchange in acidic D₂O for 3-methylbenzophenone is approximately 0.1. nih.gov

This acid-catalyzed photochemical deuterium exchange is a specific phenomenon. For the exchange to occur, it is understood that the benzophenone derivative must be in its triplet excited state. The acidic medium is crucial for this process, suggesting the involvement of a protonated species in the reaction mechanism. It is proposed that the reaction proceeds through an intramolecular electron transfer in the excited state, which enhances the acidity of the benzylic protons of the methyl group, facilitating their exchange with deuterium from the solvent.

Given the structural similarities, it is plausible that this compound would undergo a similar photochemical deuterium exchange at its 4'-methyl group when subjected to photolysis in an acidic D₂O solution. The presence of the chloro-substituents on the benzophenone core would likely influence the electronic properties of the excited state and potentially the efficiency of the deuterium exchange, but the fundamental mechanism is expected to be analogous to that of 3-methylbenzophenone.

Quantum Efficiency and Quantum Yield Determinations

The quantum efficiency and quantum yield are critical parameters for characterizing photochemical reactions, representing the efficiency of a specific photochemical process relative to the number of photons absorbed. For benzophenone and its derivatives, the primary photochemical processes often involve intersystem crossing from the initial singlet excited state (S₁) to the triplet state (T₁), which is typically the reactive state.

In the case of the photoreduction of benzophenone, the quantum yield can approach 2, which has been explained by a mechanism where the initially formed radical intermediate can reduce a ground state benzophenone molecule. bgsu.edu The quantum yield of photoreduction is a classic example of how the efficiency of a photochemical process is determined.

The quantum yield of subsequent photochemical reactions, such as the deuterium exchange mentioned previously, provides quantitative information about the efficiency of that specific pathway from the triplet state. For instance, the reported quantum yield of ~0.1 for the deuterium exchange of 3-methylbenzophenone in acidic D₂O indicates that this process is a significant, but not the sole, deactivation pathway for the excited state. nih.gov Other competing processes would include phosphorescence, non-radiative decay, and potentially other photochemical reactions.

A hypothetical table of expected quantum yields for this compound, based on analogous compounds, is presented below.

| Photochemical Process | Expected Quantum Yield (Φ) | Conditions |

| Intersystem Crossing (S₁ → T₁) | ~1 | Typical organic solvents |

| Photoreduction | Variable (depends on H-donor) | In hydrogen-donating solvents |

| Deuterium Exchange of 4'-methyl group | Potentially ~0.1 | Acidic D₂O |

This table is predictive and based on data for structurally similar benzophenones.

Influence of Solvent Polarity and Environment on Photophysical Properties

The photophysical properties of ketones, including benzophenone derivatives, are known to be sensitive to the polarity and hydrogen-bonding capability of the solvent. nih.govnih.gov These solvent effects arise from the different stabilization of the ground and excited states of the molecule.

The lowest singlet (S₁) and triplet (T₁) excited states of benzophenone have a significant n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. However, the π,π* excited state is often close in energy. The relative energies of these states can be modulated by the solvent environment.

In non-polar solvents, the n,π* state is typically the lowest energy triplet state. As the solvent polarity increases, the π,π* state is stabilized to a greater extent than the n,π* state. This can lead to a change in the nature of the lowest excited state, which in turn affects the photophysical and photochemical properties. For instance, the rate of hydrogen abstraction, a characteristic reaction of the n,π* triplet state, can be significantly altered. nih.govacs.org

For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the π,π* absorption band and a hypsochromic (blue) shift in the n,π* absorption band. The lifetime of the triplet state and the quantum yields of photochemical reactions originating from it would also be expected to show a dependence on solvent polarity.

The table below summarizes the expected influence of solvent polarity on the key photophysical properties of this compound.

| Solvent Polarity | Effect on n,π* Transition Energy | Effect on π,π* Transition Energy | Expected Consequence for Photoreactivity |

| Low (e.g., Hexane) | Lower | Higher | Higher photoreactivity (H-abstraction) |

| High (e.g., Ethanol) | Higher | Lower | Potentially lower photoreactivity (H-abstraction) |

This table illustrates general trends observed for benzophenone derivatives.

Advanced Spectroscopic and Structural Characterization of 3,3 Dichloro 4 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,3'-Dichloro-4'-methylbenzophenone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment. Samples for NMR analysis are typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), which is inert and does not produce interfering signals in the ¹H NMR spectrum. chemrevise.org

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to display signals corresponding to its distinct proton environments. The methyl group protons and the protons on the two substituted aromatic rings will resonate at characteristic chemical shifts (δ), measured in parts per million (ppm).

Aliphatic Region: A sharp singlet peak is anticipated for the three protons of the methyl (-CH₃) group. Given its attachment to an aromatic ring, this signal would likely appear in the range of δ 2.4-2.5 ppm. For the related compound 4-methylbenzophenone (B132839), this peak is observed at δ 2.43 ppm. chemicalbook.com

Aromatic Region: The seven aromatic protons will produce a complex series of signals between approximately δ 7.2 and 7.8 ppm.

Ring A (3-chloro substituted ring): The three protons on this ring constitute a distinct spin system. The proton at the C2 position is expected to be a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet of doublets, coupled to both the C2 and C5 protons. The proton at C5 is also anticipated to be a doublet of doublets.

Ring B (3'-chloro-4'-methyl substituted ring): The three protons on this ring form another spin system. The proton at C2' is expected to be a doublet, showing coupling to the adjacent C6' proton. The C5' proton would likely appear as a doublet of doublets, while the C6' proton would also be a doublet of doublets, coupled to the C2' and C5' protons.

The exact chemical shifts and coupling patterns are influenced by the electronic effects of the chloro and carbonyl substituents.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all 14 carbon atoms in the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ketone carbonyl (C=O) carbon is the most deshielded and is expected to have a chemical shift in the range of δ 195-197 ppm. For instance, the carbonyl carbon in benzophenone (B1666685) itself resonates at δ 196.8 ppm. rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce signals in the approximate range of δ 125-145 ppm. The carbons directly bonded to chlorine atoms (C3 and C3') will be influenced by the halogen's electronegativity. The carbon bearing the methyl group (C4') will have a characteristic shift, as will the quaternary carbons of the aromatic rings attached to the carbonyl group. In 4-methylbenzophenone, the aromatic carbons resonate between δ 128.2 and 143.3 ppm. rsc.orgchemicalbook.com

Aliphatic Carbon: The methyl (-CH₃) carbon will appear as a single peak in the aliphatic region of the spectrum, typically around δ 21-22 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted data based on spectroscopic principles and comparison with analogous structures.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| Aliphatic | -CH₃ | ~2.45 | ~21.7 | Singlet in ¹H NMR |

| Aromatic/Carbonyl | C=O | - | ~195.5 | Ketone carbonyl |

| C1 | - | ~138.0 | Quaternary carbon | |

| C2 | ~7.7-7.8 | ~130.0 | ||

| C3 | - | ~134.0 | Carbon attached to Cl | |

| C4 | ~7.5-7.6 | ~132.5 | ||

| C5 | ~7.4-7.5 | ~128.0 | ||

| C6 | ~7.6-7.7 | ~130.5 | ||

| C1' | - | ~135.0 | Quaternary carbon | |

| C2' | ~7.6-7.7 | ~130.2 | ||

| C3' | - | ~139.0 | Carbon attached to Cl | |

| C4' | - | ~144.0 | Carbon attached to CH₃ | |

| C5' | ~7.3-7.4 | ~129.5 | ||

| C6' | ~7.5-7.6 | ~131.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

2D NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecule's connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduscribd.com For this compound, COSY would show cross-peaks connecting adjacent protons on each of the aromatic rings, confirming the intra-ring spin systems. No correlation would be seen for the singlet methyl peak.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.calibretexts.org This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). libretexts.org HMBC is critical for piecing together the entire molecular framework. Key expected correlations would include:

A correlation from the methyl protons to the C3', C4', and C5' carbons, confirming the position of the methyl group.

Correlations from the aromatic protons on one ring (e.g., H2/H6) to the carbonyl carbon.

Correlations from the aromatic protons on the second ring (e.g., H2'/H6') to the carbonyl carbon, definitively linking the two aromatic rings through the ketone functional group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and deduce structural features. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy, allowing for the determination of the elemental formula of the compound. The molecular formula for this compound is C₁₄H₁₀Cl₂O. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes (C₁₄H₁₀³⁵Cl₂O) will have a calculated exact mass.

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl (C₁₄H₁₀³⁵Cl³⁷ClO) will be approximately two mass units higher.

[M+4]⁺: The peak for a molecule with two ³⁷Cl isotopes (C₁₄H₁₀³⁷Cl₂O) will be four mass units higher.

The expected intensity ratio for these three peaks ([M]⁺:[M+2]⁺:[M+4]⁺) for a dichlorinated compound is approximately 9:6:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms. The calculated monoisotopic mass (for C₁₄H₁₀³⁵Cl₂O) is 264.0109 Da.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides structural clues. For benzophenones, a common fragmentation pathway is alpha-cleavage, where the bond between the carbonyl group and one of the aromatic rings breaks. libretexts.orglibretexts.org

For this compound, two primary alpha-cleavage events are expected:

Loss of the 3-chlorophenyl radical to form the [M - C₆H₄Cl]⁺ acylium ion. This fragment (C₈H₅ClO) would itself exhibit an isotopic pattern for one chlorine atom.

Loss of the 3-chloro-4-methylphenyl radical to form the [M - C₇H₆Cl]⁺ acylium ion. This fragment (C₇H₄ClO) would also show a characteristic isotopic pattern for a single chlorine atom.

The relative stability of these resulting acylium ions will determine the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govrsc.org These vibrations correspond to the stretching and bending of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that induce a change in the dipole moment. americanpharmaceuticalreview.com For this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch, expected in the region of 1660-1680 cm⁻¹. Other key expected absorptions include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C bond vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. tue.nlarxiv.org Vibrations that cause a change in the polarizability of the molecule are Raman active. It often provides complementary information to IR spectroscopy.

The symmetric aromatic ring breathing modes are typically strong in the Raman spectrum.

The C=O stretch is also observable but may be weaker than in the IR spectrum.

The C-Cl stretches would also be visible in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Medium-Strong |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the FT-IR spectrum of a benzophenone derivative is the C=O stretching vibration of the ketone group. For benzophenones, this band typically appears in the range of 1660-1740 cm⁻¹ scispace.com. The presence of electron-withdrawing chloro groups on one of the phenyl rings and an electron-donating methyl group on the other can slightly shift this frequency.

Other significant vibrational modes include the C-H stretching vibrations of the aromatic rings, which are anticipated to appear in the 3000–3100 cm⁻¹ region scispace.com. The C-Cl stretching vibrations are expected in the lower frequency region, typically between 600 and 800 cm⁻¹. The C-C stretching vibrations within the aromatic rings will produce a set of bands in the 1400-1600 cm⁻¹ range. The methyl group C-H stretching and bending vibrations are also expected to be present.

A theoretical study on 4-fluoro-4'-hydroxybenzophenone (B1295144) provides a comparative basis for assigning vibrational modes, where C=O in-plane and out-of-plane bending vibrations were calculated to be at 355, 566, 905 cm⁻¹ and 752 cm⁻¹, respectively scispace.com.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1650 - 1670 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Methyl C-H | Bending | 1375 - 1450 |

Note: The values in this table are approximate and based on typical ranges for the respective functional groups and data from related compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Symmetries and Lattice Modes

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and molecular backbone vibrations. The Raman spectrum of this compound would be valuable for understanding its molecular symmetries and lattice modes in the solid state.

The C=O stretching vibration, while strong in the IR, is also expected to be a prominent band in the Raman spectrum, typically appearing around 1650 cm⁻¹ for benzophenone scispace.com. The symmetric vibrations of the aromatic rings are often more intense in Raman than in IR spectra. The C-Cl bonds are also expected to show characteristic Raman signals.

In a study of 3,3'-bis(trifluoromethyl)benzophenone, both FT-IR and FT-Raman spectra were recorded and analyzed, highlighting the utility of combining both techniques for a comprehensive vibrational analysis libretexts.org. For 4-fluoro-4'-hydroxybenzophenone, a sharp and intense C=O stretching vibration was reported in the FT-Raman spectrum at 1631 cm⁻¹ scispace.com.

Table 2: Expected Characteristic FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O | Stretching | 1640 - 1660 |

| Aromatic Ring | Breathing Mode | ~1000 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Bending | 1000 - 1300 |

Note: The values in this table are approximate and based on typical ranges and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* and n→π* transitions.

Benzophenone and its derivatives typically exhibit two main absorption bands. The intense band at shorter wavelengths (around 250 nm) is attributed to the π→π* transition of the conjugated aromatic system. A weaker, longer-wavelength band (around 340 nm) corresponds to the n→π* transition of the carbonyl group edinst.com. The positions and intensities of these bands can be influenced by the solvent polarity and the nature of the substituents on the phenyl rings. The chloro and methyl groups in this compound are expected to cause shifts in these absorption maxima compared to unsubstituted benzophenone.

Studies on various benzophenone derivatives have shown how substitutions affect their electronic absorption spectra nih.gov. For instance, the introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax) |

| π→π | ~250 - 270 nm |

| n→π | ~330 - 350 nm |

Note: The values in this table are approximate and based on typical ranges for benzophenone derivatives.

Phosphorescence Spectroscopy for Triplet State Properties

Phosphorescence spectroscopy is a key technique for investigating the triplet excited state of molecules. Benzophenones are well-known for their efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁), leading to observable phosphorescence.

Emission and Excitation Spectra Analysis at Varying Temperatures

The phosphorescence emission spectrum of this compound would provide information about the energy of its T₁ state. The excitation spectrum, which is typically similar to the absorption spectrum, confirms the energy levels involved in the excitation process leading to phosphorescence evidentscientific.com.

At low temperatures, such as 77 K (the temperature of liquid nitrogen), non-radiative decay processes are often suppressed, leading to more intense and well-resolved phosphorescence spectra. As the temperature increases, vibrational and rotational motions become more pronounced, which can lead to a broadening of the spectral bands and a decrease in phosphorescence intensity and lifetime due to increased non-radiative decay rates edinst.comnih.gov.

The emission spectrum of benzophenone itself shows a characteristic structured phosphorescence band with a maximum around 450 nm at low temperatures edinst.com. The presence of heavy atoms like chlorine in this compound is expected to enhance spin-orbit coupling, which can influence the efficiency of intersystem crossing and the phosphorescence lifetime.

Phosphorescence Lifetime Measurements and Decay Kinetics

The phosphorescence lifetime (τp) is a crucial parameter that reflects the stability of the triplet state. For benzophenone, the triplet lifetime is in the order of milliseconds at low temperatures and decreases to microseconds at room temperature edinst.com.

The decay kinetics of the phosphorescence can provide insights into the mechanisms of triplet state deactivation. The decay is often mono-exponential, but can become more complex in the presence of quenching agents or other deactivation pathways. Temperature-dependent lifetime measurements can reveal the activation energies of non-radiative decay processes. Studies on substituted benzophenones have shown that the nature and position of substituents can significantly affect the triplet state lifetime nih.gov.

Table 4: Expected Phosphorescence Properties for this compound

| Property | Expected Value/Behavior |

| Phosphorescence Emission Maximum (77 K) | ~450 - 480 nm |

| Phosphorescence Lifetime (77 K) | Milliseconds (ms) range |

| Temperature Effect on Lifetime | Lifetime decreases with increasing temperature |

| Decay Kinetics | Expected to be primarily mono-exponential |

Note: The values and behaviors in this table are based on the known properties of benzophenone and the expected influence of the chloro and methyl substituents.

Crystallographic Investigations and Solid State Structural Elucidation

Single Crystal X-ray Diffraction (SXRD) Analysis of 3,3'-Dichloro-4'-methylbenzophenone

A definitive structural elucidation of this compound would necessitate the growth of high-quality single crystals suitable for SXRD analysis. The experimental process would involve mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffraction pattern would be collected and processed to solve and refine the crystal structure.

The resulting data would typically be presented in a comprehensive table, as hypothetically illustrated below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₄H₁₀Cl₂O |

| Formula weight | 265.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX Å, α = 90°b = Y.YYYY Å, β = YY.YY°c = Z.ZZZZ Å, γ = 90° |

| Volume | VVVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | µ.µµµ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.XX x 0.YY x 0.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | NNNN [R(int) = 0.XXXX] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | NNNN / 0 / NNN |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Note: The values in this table are placeholders and would be determined experimentally.

Determination of Molecular Conformation and Crystal Packing Motifs

The arrangement of molecules within the crystal lattice, known as crystal packing, would also be elucidated. This would involve identifying any characteristic packing motifs, such as herringbone or pi-stacking arrangements, which are common in aromatic compounds.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Tools like Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment.

Table 2: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| C-H···O | C(X)-H(XA)···O(1) | D.DDD | AAA.A | [Symmetry code] |

| C-H···Cl | C(Y)-H(YA)···Cl(1) | D.DDD | AAA.A | [Symmetry code] |

| π···π | Ring 1···Ring 2 | Centroid-Centroid: D.DDDSlip Angle: AA.A | - | [Symmetry code] |

| Cl···Cl | Cl(1)···Cl(2) | D.DDD | - | [Symmetry code] |

Note: This table represents the type of data that would be generated from a detailed crystallographic analysis.

Polymorphism Studies and Characterization of Different Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. A comprehensive investigation of this compound would involve screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate.

Each potential polymorphic form would be characterized using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and confirm its unique solid-state properties. If different polymorphs were discovered, their crystal structures would be solved to understand the variations in molecular packing and intermolecular interactions.

Correlation of Solid-State Structure with Spectroscopic and Photophysical Attributes

The solid-state structure of a molecule directly influences its bulk physical and chemical properties. A detailed study would aim to establish correlations between the crystallographically determined structure of this compound and its spectroscopic and photophysical characteristics.

For instance, the conformation of the molecule and the nature of the intermolecular interactions in the crystal can affect its UV-visible absorption, fluorescence emission, and vibrational spectra (FTIR and Raman). Understanding these structure-property relationships is essential for the rational design of materials with specific optical or electronic properties.

Computational Chemistry and Theoretical Modeling of 3,3 Dichloro 4 Methylbenzophenone

Quantum Mechanical (QM) Calculations for Geometry Optimization and Conformational Analysis

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. These calculations solve the Schrödinger equation for a given molecular system to find the lowest energy arrangement of its atoms. For a molecule like 3,3'-Dichloro-4'-methylbenzophenone, with multiple rotatable bonds, conformational analysis is crucial to identify the global minimum energy conformer among many possible spatial arrangements.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP are popular for their reliability in predicting various molecular characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. muni.cz The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor. muni.cz

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. muni.cznih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For aromatic ketones, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO can be centered on the carbonyl group and the other phenyl ring, facilitating intramolecular charge transfer upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Dichloro-Substituted Compound

| Parameter | Energy (eV) |

| HOMO | -6.62 |

| LUMO | -1.17 |

| HOMO-LUMO Gap (ΔE) | 5.45 |

Note: Data is for illustrative purposes for a related compound, 4,5-dichloro-1,3-diethyl-imidazolylidene trifluoromethyl gold(I), and not this compound. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu

NBO analysis can quantify the stabilization energy (E(2)) associated with hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de These interactions provide insight into the electronic delocalization and stability of the molecule. For a molecule like this compound, key interactions would likely involve the delocalization of lone pair electrons from the oxygen and chlorine atoms into antibonding orbitals of the phenyl rings and the carbonyl group.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.deyoutube.com

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net In a benzophenone (B1666685) derivative, the carbonyl oxygen atom is expected to be a region of high negative potential, making it a primary site for interaction with electrophiles. The hydrogen atoms and the regions around the chlorine atoms may exhibit positive potential.

Vibrational Frequency Calculations and Normal Coordinate Analysis for Spectroscopic Assignment

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov These calculations are typically performed using DFT methods, which can predict the vibrational modes of a molecule and their corresponding frequencies. epstem.net

By analyzing the atomic motions associated with each calculated vibrational frequency (normal coordinate analysis), specific peaks in the experimental spectra can be assigned to particular functional groups and types of molecular vibrations (e.g., C=O stretching, C-Cl stretching, C-H bending). To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values to account for systematic errors in the theoretical methods and the neglect of anharmonicity.

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Dichlorinated Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1701 |

| C=N Stretch | 1609 |

| Aromatic C-H Stretch | 3101 |

Note: Data is for illustrative purposes for a related compound, (3,4-bis((E)-(2,3-dichlorobenzylidene)amino)phenyl) (phenyl) methanone, and not this compound. researchgate.net

Prediction of Spectroscopic Parameters (UV-Vis, IR, Raman, NMR Shifts)

Computational chemistry can also predict various spectroscopic parameters, providing valuable information for structure elucidation and characterization.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

IR and Raman Intensities: In addition to vibrational frequencies, theoretical calculations can also predict the intensities of IR and Raman bands, aiding in the interpretation of the experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) is another powerful application of computational chemistry. sigmaaldrich.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding of nuclei, which can then be converted to chemical shifts. epstem.net Comparing calculated and experimental NMR spectra can be a rigorous test of the proposed molecular structure.

Table 3: Illustrative Calculated ¹³C NMR Chemical Shifts for a Related Dichlorinated Compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

| Aromatic Carbons | 124.08–138.18 |

| C=N | 148.16 |

| S=O | 185.26 |

Note: Data is for illustrative purposes for a related compound, (3,4-bis((E)-(2,3-dichlorobenzylidene)amino)phenyl) (phenyl) methanone, and not this compound. researchgate.net

Theoretical Insights into Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemical behavior of benzophenone and its derivatives is a well-studied area of organic photochemistry, characterized by the reactivity of their excited triplet states. Computational chemistry provides a powerful tool to elucidate the complex mechanisms and dynamics that govern these photoreactions. For 3,4'-Dichloro-3'-methylbenzophenone, theoretical modeling can offer predictions regarding its photochemical reaction pathways and the dynamics of its excited states, even in the absence of specific experimental studies.

The primary photochemical process for many substituted benzophenones involves the abstraction of a hydrogen atom by the excited triplet state of the carbonyl group. In the case of 3,4'-Dichloro-3'-methylbenzophenone, the presence of a methyl group on one of the phenyl rings introduces a potential intramolecular hydrogen source.

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding these processes. acs.org These methods can be used to model the electronic structure of the ground and excited states, as well as the potential energy surfaces for various reaction pathways.

Key theoretical insights into the photochemical reaction mechanisms would likely focus on:

n → π* and π → π* Transitions: Calculation of the vertical excitation energies to the lowest singlet (S1) and triplet (T1) excited states. For benzophenones, the lowest excited singlet state is typically of n → π* character, which readily undergoes intersystem crossing to the triplet state.

Intersystem Crossing (ISC): Theoretical models can estimate the rate of ISC from the S1 to the T1 state. The high efficiency of this process in benzophenones is a cornerstone of their photochemistry.

Triplet State Reactivity: The T1 state, often depicted as a biradical, is the primary reactive species. rsc.org Computational studies can map the reaction coordinates for hydrogen abstraction from the methyl group, leading to the formation of a biradical intermediate.

Solvent Effects: The surrounding solvent can significantly influence the excited state dynamics and reaction pathways. nih.gov Computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation, to provide a more accurate picture of the solvatochromic shifts and reaction energetics. nih.gov

The excited state dynamics of 3,4'-Dichloro-3'-methylbenzophenone are expected to be complex. Following photoexcitation, the molecule would rapidly relax to the T1 state. The subsequent dynamics on the triplet potential energy surface would dictate the efficiency of intramolecular hydrogen abstraction versus other decay pathways, such as phosphorescence or non-radiative decay to the ground state.

Calculation of Thermodynamic Properties and Stability Profiles

Computational chemistry allows for the prediction of various thermodynamic properties and the assessment of the stability of different conformations and isomers of 3,4'-Dichloro-3'-methylbenzophenone. These calculations are crucial for understanding the molecule's behavior and potential reactivity under different conditions.

DFT calculations are commonly employed to determine the optimized ground-state geometry and to calculate key thermodynamic parameters. The stability of the molecule can be inferred from its calculated heat of formation and Gibbs free energy.

Computed Properties for 3,4-Dichloro-3'-methylbenzophenone

The following table summarizes some of the computationally predicted properties for 3,4-Dichloro-3'-methylbenzophenone, as available from public databases.

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₂O |

| Molecular Weight | 265.1 g/mol |

| XLogP3 | 4.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 264.010870 g/mol |

| Monoisotopic Mass | 264.010870 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 279 |

Data sourced from PubChem CID 2758128.

Stability Profile:

The stability profile of 3,4'-Dichloro-3'-methylbenzophenone can be further investigated by:

Conformational Analysis: The molecule possesses two rotatable bonds connecting the phenyl rings to the carbonyl group. Computational methods can be used to explore the potential energy surface associated with the rotation of these bonds to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature.

Torsional Barriers: Calculation of the energy barriers for rotation around the phenyl-carbonyl bonds can provide insights into the molecule's flexibility and the likelihood of interconversion between different conformations.

Thermodynamic Parameters: Standard thermodynamic properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. These values are essential for predicting the equilibrium constants and spontaneity of potential reactions.

Chemical Reactivity and Derivatization Studies of 3,3 Dichloro 4 Methylbenzophenone

Reactivity of the Carbonyl Moiety in Synthetic Transformations

The benzophenone (B1666685) core contains a carbonyl group which, due to the electronegativity of the oxygen atom, renders the carbon atom electrophilic. This electrophilicity is the basis for a wide range of synthetic transformations, primarily involving reactions with nucleophiles and reducing agents.

The carbonyl carbon of 3,3'-Dichloro-4'-methylbenzophenone is susceptible to attack by various nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. A classic example of this type of transformation is the Grignard reaction. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by an acidic workup to protonate the oxygen.

While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be predicted to be analogous to other diaryl ketones. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding tertiary alcohol.

Interactive Table 7.1.1: Predicted Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Predicted Product | Reaction Conditions |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1-ethanol | 1. Diethyl ether, Anhydrous |

| : | : | 2. H₃O⁺ workup |

| Phenyl lithium (C₆H₅Li) | (3-chloro-4-methylphenyl)(3-chlorophenyl)(phenyl)methanol | 1. Tetrahydrofuran (B95107) (THF) |

| : | : | 2. H₃O⁺ workup |

| Sodium Cyanide (NaCN) | 2-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-2-hydroxyacetonitrile | 1. H₂SO₄ (catalyst) |

| : | : | 2. Aqueous solution |

The carbonyl group can be readily reduced to a secondary alcohol. This is a fundamental transformation in organic synthesis, typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation. The expected product from the reduction of this compound is (3-chloro-4-methylphenyl)(3-chlorophenyl)methanol.

Alternatively, under reductive coupling conditions, ketones can dimerize to form 1,2-diols, known as pinacols. The pinacol coupling reaction is a free-radical process initiated by a one-electron transfer from a reducing agent, such as magnesium or samarium(II) iodide, to the ketone. nih.gov The resulting ketyl radicals then couple to form the carbon-carbon bond of the vicinal diol. nih.gov This reaction offers a pathway to larger, more complex molecules from a simple ketone precursor.

Interactive Table 7.1.2: Potential Reduction Products

| Reaction Type | Reagent(s) | Predicted Product |

| Alcohol Reduction | Sodium Borohydride (NaBH₄) | (3-chloro-4-methylphenyl)(3-chlorophenyl)methanol |

| Alcohol Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-chloro-4-methylphenyl)(3-chlorophenyl)methanol |

| Pinacol Coupling | Magnesium (Mg), TiCl₄ | 1,2-bis(3-chloro-4-methylphenyl)-1,2-bis(3-chlorophenyl)ethane-1,2-diol |

Chemical Transformations of the Halogen Substituents

The chlorine atoms attached to the aromatic rings represent sites for potential functionalization, most notably through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

A critical requirement for the SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govcdc.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.gov

In the case of this compound, the central carbonyl group acts as an electron-withdrawing group. However, its positioning relative to the chlorine atoms is not optimal for activating them towards SNAr.

For the chlorine atom at the 3-position, the carbonyl group is in the meta position. An EWG in the meta position offers minimal resonance stabilization to the intermediate carbanion, and thus does not significantly activate the ring for SNAr.

For the chlorine atom at the 3'-position, there is no strongly activating group in the required ortho or para position on that ring.

Consequently, this compound is expected to be highly unreactive towards standard SNAr conditions. Displacement of the chlorine atoms would likely require forcing conditions (high temperatures and pressures) or the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination), which proceeds through a different mechanistic cycle.

Functionalization of the Methyl Group for Novel Derivatives

The methyl group on the 4'-position of the benzophenone scaffold provides another handle for chemical modification, primarily through oxidation or free-radical halogenation.

The benzylic methyl group can be oxidized to introduce various oxygen-containing functional groups, most commonly a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed for this transformation. The reaction generally proceeds under heating in an aqueous solution. The oxidation of the methyl group on this compound would yield 3,3'-dichlorobenzophenone-4'-carboxylic acid. This derivative, featuring a carboxylic acid group, opens up a new range of synthetic possibilities, such as the formation of amides, esters, and other acid derivatives.

Interactive Table 7.3.1: Plausible Oxidation Reaction

| Oxidizing Agent | Solvent(s) | Predicted Product |

| Potassium Permanganate (KMnO₄) | Water, Pyridine | 3-chloro-4-(3-chlorobenzoyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | Acetic Acid, Water | 3-chloro-4-(3-chlorobenzoyl)benzoic acid |

Synthesis and Characterization of Advanced Derivatives and Analogs of this compound

The exploration of this compound and its analogs is rooted in the broader scientific interest in benzophenone derivatives. The benzophenone scaffold is a versatile structure found in numerous biologically active molecules and functional materials. nih.gov The specific substitution pattern of this compound, featuring both electron-withdrawing chloro groups and an electron-donating methyl group, presents a unique electronic profile that can be exploited for the synthesis of advanced derivatives with tailored properties. Research into this class of compounds focuses on understanding how structural modifications influence their chemical behavior and photophysical characteristics, leading to the development of novel and complex molecular architectures.

Structure-Reactivity and Structure-Photophysics Relationship Studies in Benzophenone Derivatives

The relationship between the molecular structure of benzophenone derivatives and their resulting reactivity and photophysical properties is a subject of extensive study. The substituents on the phenyl rings of the benzophenone core play a critical role in determining the electronic distribution and, consequently, the chemical and physical characteristics of the molecule. semanticscholar.orgacs.orgnih.gov

In the case of this compound, the two chlorine atoms act as electron-withdrawing groups through their inductive effect, which deactivates the aromatic rings and influences the electrophilicity of the carbonyl carbon. Conversely, the methyl group is an electron-donating group, which activates its respective ring. This combination of substituents creates a complex electronic environment that can be fine-tuned through further derivatization.

Computational and spectroscopic studies on various benzophenone derivatives have provided significant insights into their photophysical properties. semanticscholar.orgacs.orgnih.gov The nature and position of substituents affect the energy of electronic transitions within the molecule. For instance, the absorbance energies of benzophenones are influenced by specific solvent-solute interactions, and solvatochromic behavior can differ significantly depending on the substituents present. semanticscholar.orgacs.orgnih.gov Quantum mechanical calculations are often employed to understand the molecular-level origins of these unique photophysical properties, including the role of the solvent in the electronic transitions. acs.org

The study of structure-photophysics relationships is crucial for designing benzophenone derivatives with specific applications, such as their use as UV absorbers or as components in organic light-emitting diodes (OLEDs). For example, in the context of thermally activated delayed fluorescence (TADF) emitters, the molecular structure, including the donor and acceptor moieties and their relative orientation, dictates essential photophysical properties like the singlet-triplet energy gap. acs.org

Table 1: Generalized Effects of Substituents on the Photophysical Properties of Benzophenone Derivatives This table illustrates general trends observed in benzophenone derivatives and is not specific to this compound.

| Substituent Type | Position | Effect on Absorption Maximum (λmax) | Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -CH3, -OCH3) | para | Bathochromic shift (red shift) | Increases conjugation and destabilizes the ground state more than the excited state. |

| Electron-Withdrawing (e.g., -Cl, -NO2) | meta | Minimal shift | Inductive effects dominate with less influence on the π-system conjugation. |

| Electron-Withdrawing (e.g., -Cl, -NO2) | para | Hypsochromic shift (blue shift) | Stabilizes the ground state more than the excited state. |

Design and Synthesis of Complex Benzophenone-Based Scaffolds